DprE1-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

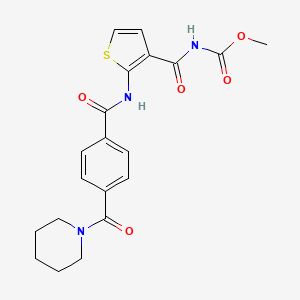

Molecular Formula |

C20H21N3O5S |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

methyl N-[2-[[4-(piperidine-1-carbonyl)benzoyl]amino]thiophene-3-carbonyl]carbamate |

InChI |

InChI=1S/C20H21N3O5S/c1-28-20(27)22-17(25)15-9-12-29-18(15)21-16(24)13-5-7-14(8-6-13)19(26)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11H2,1H3,(H,21,24)(H,22,25,27) |

InChI Key |

HBXACXQRFJZTFF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C(=O)N3CCCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

DprE1-IN-4: A Technical Guide to its Mechanism of Action as a Non-Covalent Inhibitor of a Key Mycobacterial Enzyme

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, making it a prime target for novel anti-tuberculosis therapeutics. This document provides a detailed technical overview of the mechanism of action of DprE1-IN-4, a potent, orally active, non-covalent inhibitor of DprE1. Quantitative data for this compound and other notable DprE1 inhibitors are presented, alongside detailed experimental protocols for key assays. Visualizations of the relevant biological pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's function and evaluation.

Introduction to DprE1 and its Role in Mycobacterial Cell Wall Synthesis

The mycobacterial cell wall is a complex and unique structure essential for the survival and pathogenicity of Mycobacterium tuberculosis. A key component of this wall is arabinogalactan. The biosynthesis of arabinogalactan relies on the precursor decaprenylphosphoryl-arabinose (DPA), which is synthesized from decaprenylphosphoryl-ribose (DPR) in a two-step epimerization reaction catalyzed by the DprE1 and DprE2 enzymes.[1][2]

DprE1, a flavoenzyme, catalyzes the first step: the oxidation of DPR to decaprenylphosphoryl-2'-keto-β-D-erythro-pentofuranose (DPX).[2] DprE2 then reduces DPX to DPA.[2] Inhibition of DprE1 halts the production of DPA, thereby disrupting arabinogalactan synthesis and leading to bacterial cell death.[1] This makes DprE1 a highly vulnerable and attractive target for the development of new anti-tuberculosis drugs.[3]

This compound: A Non-Covalent Inhibitor

This compound is a potent inhibitor that acts through a non-covalent mechanism.[1] Unlike covalent inhibitors that form a permanent bond with the enzyme, typically with a cysteine residue (Cys387) in the active site, non-covalent inhibitors like this compound bind reversibly to the enzyme through interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.[3][4] This distinction is critical for understanding its pharmacological profile and potential for resistance development.

The non-covalent binding of this compound blocks the active site of the DprE1 enzyme, preventing the substrate (DPR) from binding and being oxidized. This leads to the depletion of the DPA pool, disrupting the synthesis of the essential cell wall components, arabinogalactan and lipoarabinomannan.[3][5]

Quantitative Data

The inhibitory activity of this compound and other key DprE1 inhibitors is summarized below.

| Inhibitor | Type | DprE1 IC50 | M. tuberculosis H37Rv MIC | Reference |

| This compound | Non-covalent | 0.90 µg/mL | 0.12 µg/mL | [1] |

| BTZ043 | Covalent | 4.5 µM | 2.3 nM | [2][6] |

| PBTZ169 (Macozinone) | Covalent | Not explicitly found | Potent in vitro | [7] |

| TBA-7371 | Non-covalent | 10 nM | 0.78-3.12 µM | [8][9] |

| OPC-167832 (Quabodepistat) | Non-covalent | 0.258 µM | 0.0005 µg/mL | [10][11] |

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize DprE1 inhibitors.

DprE1 Enzyme Inhibition Assay (DCPIP Assay)

This spectrophotometric assay is commonly used to determine the enzymatic activity of DprE1.

Principle: The assay measures the reduction of the electron acceptor 2,6-dichlorophenolindophenol (DCPIP) by the FAD-dependent DprE1 enzyme during the oxidation of its substrate. The reduction of blue DCPIP to its colorless form is monitored by the decrease in absorbance at 600 nm.

Protocol:

-

Reagents:

-

Purified recombinant DprE1 enzyme.

-

Substrate: Farnesylphosphoryl-β-D-ribofuranose (FPR), a substrate analog of DPR.

-

Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP).

-

Assay Buffer: e.g., 50 mM Glycyl-glycine pH 8.0, 200 mM Potassium Glutamate, 0.002% Brij 35.[3]

-

Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

A reaction mixture is prepared containing the assay buffer, DCPIP, and the DprE1 enzyme.

-

The inhibitor, at various concentrations, is added to the reaction mixture and incubated for a specific period (e.g., 7 minutes).[2]

-

The reaction is initiated by the addition of the substrate (FPR).

-

The decrease in absorbance at 600 nm is measured over time using a spectrophotometer.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of M. tuberculosis is exposed to serial dilutions of the inhibitor in a suitable growth medium. After an incubation period, the presence or absence of visible growth is recorded.

Protocol:

-

Reagents and Materials:

-

M. tuberculosis strain (e.g., H37Rv).

-

Growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

-

Inhibitor (e.g., this compound) serially diluted.

-

96-well microplates.

-

-

Procedure:

-

A bacterial inoculum is prepared and standardized to a specific cell density.

-

Serial dilutions of the inhibitor are prepared in the microplate wells.

-

The bacterial inoculum is added to each well.

-

Control wells (no inhibitor) are included.

-

The plates are incubated at 37°C for a defined period (e.g., 7-14 days).

-

The MIC is determined as the lowest concentration of the inhibitor at which no visible growth of bacteria is observed.

-

Visualizations

DprE1 Signaling Pathway

Caption: The DprE1/DprE2 pathway for DPA biosynthesis and its inhibition by this compound.

Experimental Workflow for DprE1 Inhibition Assay

Caption: Workflow for determining the IC50 of a DprE1 inhibitor using the DCPIP assay.

Covalent vs. Non-Covalent Inhibition of DprE1

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. TBA-7371 (AZ 7371) | DprE1 inhibitor | Probechem Biochemicals [probechem.com]

- 9. TBA-7371 | Working Group for New TB Drugs [newtbdrugs.org]

- 10. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

DprE1-IN-4: A Technical Guide to a Novel Noncovalent Inhibitor of a Key Tuberculosis Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel therapeutics that act on new targets. Decaprenyl-phosphoryl-β-D-ribose 2ʹ-oxidase (DprE1) is a crucial and highly vulnerable flavoenzyme essential for the biosynthesis of the mycobacterial cell wall. Its absence in humans makes it an ideal target for drug development. This document provides a comprehensive technical overview of DprE1-IN-4, a potent, orally active, noncovalent inhibitor of DprE1. We consolidate available in vitro and in vivo data, present detailed standard experimental protocols for inhibitor evaluation, and illustrate key pathways and workflows using logical diagrams.

Introduction: The Role of DprE1 in Mycobacterial Cell Wall Synthesis

The mycobacterial cell wall is a complex and unique structure, essential for the bacterium's survival and pathogenicity. A key component of this wall is arabinogalactan, a polymer of arabinose and galactose. The sole donor for the arabinose units in this polymer is decaprenyl-phospho-arabinose (DPA).[1][2]

The synthesis of DPA is a two-step epimerization process catalyzed by the DprE1/DprE2 enzyme complex.[3][4]

-

DprE1 (Decaprenyl-phosphoryl-β-D-ribose 2ʹ-oxidase) , a flavin adenine dinucleotide (FAD)-dependent enzyme, oxidizes decaprenyl-phosphoryl-β-D-ribose (DPR) to form the intermediate decaprenyl-phosphoryl-2′-keto-D-erythro-pentofuranose (DPX).[1][3]

-

DprE2 then reduces DPX to generate DPA.[3]

Inhibition of DprE1 halts the production of DPA, thereby blocking arabinogalactan synthesis, compromising cell wall integrity, and leading to bacterial death.[2] This mechanism makes DprE1 a highly attractive target for novel anti-tuberculosis agents. Inhibitors of DprE1 are broadly classified into two categories: covalent inhibitors, which form an irreversible bond with a cysteine residue (Cys387) in the active site, and noncovalent inhibitors, which bind reversibly.[5] Noncovalent inhibitors may offer advantages such as improved safety profiles and a reduced potential for the development of resistance.[5]

Figure 1: DprE1/DprE2 pathway and noncovalent inhibition.

This compound: Quantitative Data Overview

This compound is a potent, orally active, noncovalent inhibitor of the DprE1 enzyme. All data presented below is sourced from the commercial supplier MedchemExpress and should be considered in that context.

Table 1: In Vitro Activity of this compound

| Parameter | Target/Strain | Value (μg/mL) |

| IC50 | DprE1 Enzyme | 0.90 |

| MIC | M. tuberculosis H37Rv | 0.12 |

| MIC | Drug-Resistant TB Strain | 0.24 |

| MIC | Clinical Isolate 13946a | 0.24 |

| MIC | Clinical Isolate 14862b | 0.24 |

| MIC | PBTZ169-Resistant Strain | 0.48 |

Data Source: MedchemExpress.

Table 2: In Vivo Pharmacokinetic Properties of this compound

| Species | Administration | Dose (mg/kg) | Cmax (ng/mL) | AUC(0-∞) (ng·h/mL) |

| Mouse | Oral (p.o.) | 50 | 486 | 657 |

Data Source: MedchemExpress.

Experimental Protocols

The following sections detail standardized methodologies for the evaluation of DprE1 inhibitors like this compound.

DprE1 Enzyme Inhibition Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of DprE1. One common method involves monitoring the conversion of the substrate (DPR) to the product (DPX).

Materials:

-

Purified recombinant Mtb DprE1 enzyme

-

Substrate: Decaprenylphosphoryl-β-D-ribose (DPR)

-

Cofactor: Flavin adenine dinucleotide (FAD)

-

Electron acceptor (for enzyme turnover in vitro), e.g., 2,6-dichlorophenolindophenol (DCPIP) or menaquinone

-

Assay Buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl2

-

Test compound (this compound) dissolved in DMSO

-

96-well microplates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute into the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Enzyme Preparation: Dilute the purified DprE1 enzyme in the assay buffer to the desired working concentration.

-

Reaction Mixture: In each well of a 96-well plate, add the following:

-

Assay Buffer

-

FAD solution (final concentration ~1 mM)

-

Test compound dilution or DMSO (for control wells)

-

-

Pre-incubation: Add the DprE1 enzyme solution to the wells. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the DPR substrate and the electron acceptor (e.g., DCPIP).

-

Measurement: Immediately begin monitoring the reaction kinetics using a plate reader. If using DCPIP, this can be done by measuring the decrease in absorbance at 600 nm.

-

Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mycobacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound required to inhibit the visible growth of Mycobacterium tuberculosis. The broth microdilution method is commonly used.

Materials:

-

M. tuberculosis H37Rv (or other relevant strains)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

Test compound (this compound) dissolved in DMSO

-

Sterile 96-well microplates

-

Resazurin sodium salt solution (for viability indication)

Procedure:

-

Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of ~5 x 10^5 CFU/mL in the assay plate.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in 7H9 broth. Include a drug-free well (positive control for growth) and a media-only well (negative control for sterility).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions and the positive control well.

-

Incubation: Seal the plate and incubate at 37°C for 7-14 days.

-

Growth Assessment: After incubation, add the resazurin solution to each well and incubate for an additional 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

In Vivo Efficacy in an Acute Mouse Model of Tuberculosis

This protocol provides a general framework for assessing the in vivo bactericidal activity of a compound in an acute infection model.

Materials:

-

Specific pathogen-free BALB/c or C57BL/6 mice (6-8 weeks old)

-

M. tuberculosis H37Rv

-

Aerosol infection chamber (e.g., Glas-Col)

-

Test compound formulation (e.g., this compound in a suitable vehicle like 0.5% methylcellulose)

-

Sterile PBS and 7H11 agar plates

Procedure:

-

Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv, designed to deliver approximately 100-200 bacilli to the lungs.

-

Treatment Initiation: Begin treatment one day post-infection (Day 1). Administer this compound orally (p.o.) once daily at the desired dose (e.g., 50 mg/kg) for a specified duration (e.g., 2-4 weeks). A control group should receive the vehicle only.

-

Monitoring: Monitor the health and weight of the mice throughout the experiment.

-

Endpoint Analysis: At the end of the treatment period (and for a baseline group at Day 1), euthanize the mice.

-

Bacterial Load Determination: Aseptically remove the lungs and spleen. Homogenize the organs in sterile PBS.

-

CFU Enumeration: Plate serial dilutions of the organ homogenates onto 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks.

-

Data Analysis: Count the number of colonies to determine the colony-forming units (CFU) per organ. Calculate the log10 CFU reduction for the treated groups compared to the vehicle control group at the endpoint and the baseline group at Day 1. Significant bactericidal activity is demonstrated by a substantial reduction in bacterial load.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4p8n - Crystal structure of M. tuberculosis DprE1 in complex with the non-covalent inhibitor QN118 - Summary - Protein Data Bank Japan [pdbj.org]

- 3. uniprot.org [uniprot.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to DprE1-IN-4: A Non-Covalent Inhibitor of a Key Tuberculosis Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

DprE1-IN-4 is a potent, orally active, non-covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the development of novel therapeutics with new mechanisms of action. DprE1 represents a highly vulnerable target, and inhibitors like this compound offer a promising avenue for the development of new anti-tubercular agents. This guide provides a comprehensive overview of the chemical structure, biological activity, and methodologies associated with this compound.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the following chemical structure:

Chemical Formula: C₂₃H₂₂F₃N₅O₃ Molecular Weight: 489.45 g/mol CAS Number: 2244710-09-5 Canonical SMILES: O=C(NC1=CC=C(OC(F)(F)F)C=C1)C2=CN=C(N3CCN(C(C)=O)CC3)N=C2

Mechanism of Action and Signaling Pathway

DprE1 is a flavoenzyme that, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole precursor for the arabinan domains of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[1][2] Inhibition of DprE1 blocks the synthesis of these crucial polysaccharides, leading to compromised cell wall integrity and ultimately, bacterial death.[3]

This compound acts as a non-covalent inhibitor, meaning it binds to the enzyme through non-permanent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, rather than forming a permanent covalent bond with the active site cysteine residue (Cys387) like many benzothiazinone-based DprE1 inhibitors.[4][5] This reversible binding mechanism can offer advantages in terms of safety and pharmacokinetic profiles.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay |

| IC₅₀ | 0.90 µg/mL | DprE1 Enzyme Inhibition Assay |

Table 1: In vitro inhibitory activity of this compound against purified M. tuberculosis DprE1 enzyme.

| M. tuberculosis Strain | MIC (µg/mL) |

| H37Rv (drug-susceptible) | 0.12 |

| Drug-resistant clinical isolate | 0.24 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against different strains of M. tuberculosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize DprE1 inhibitors like this compound.

DprE1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified DprE1. A common method is a fluorescence-based assay that monitors the reduction of a substrate by the enzyme.

-

Reagents and Materials:

-

Purified recombinant M. tuberculosis DprE1 enzyme.

-

Substrate: Decaprenylphosphoryl-β-D-ribose (DPR) or a suitable analog.

-

Electron acceptor (e.g., menaquinone).

-

Fluorescent probe (e.g., resazurin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.05% Tween-20).

-

This compound and control compounds dissolved in DMSO.

-

96-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

-

Add the DprE1 enzyme to the wells of a 96-well plate.

-

Add the diluted compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate (DPR) and the electron acceptor.

-

Add the fluorescent probe (resazurin). The reduction of resazurin to the highly fluorescent resorufin is coupled to the oxidation of the FAD cofactor of DprE1.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 560 nm and emission at 590 nm).

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable equation using graphing software.

-

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For M. tuberculosis, a broth microdilution method is commonly used.

-

Reagents and Materials:

-

M. tuberculosis strains (e.g., H37Rv, clinical isolates).

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

-

This compound and control antibiotics.

-

96-well microplates.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a standardized inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a specific optical density (OD₆₀₀).

-

Prepare two-fold serial dilutions of this compound in 7H9 broth in a 96-well plate.

-

Inoculate each well with the bacterial suspension. Include a drug-free growth control and a sterile control.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, assess bacterial growth by visual inspection or by measuring the OD₆₀₀.

-

The MIC is defined as the lowest concentration of the compound that inhibits visible growth.

-

Experimental Workflow

The discovery and development of a novel anti-tubercular agent like this compound typically follows a structured workflow, from initial screening to preclinical evaluation.

Conclusion

This compound represents a promising lead compound in the fight against tuberculosis. Its non-covalent mechanism of action and potent activity against drug-susceptible and drug-resistant strains of M. tuberculosis highlight the potential of targeting the DprE1 enzyme. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel anti-tubercular therapies. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapy is warranted to fully elucidate its therapeutic potential.

References

- 1. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

DprE1-IN-4 (CAS 2419160-96-4): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of DprE1-IN-4, a potent and orally active noncovalent inhibitor of the Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This document consolidates available data on its biological activity, mechanism of action, and key experimental methodologies.

Core Properties and Biological Activity

This compound has emerged as a significant anti-tubercular agent due to its potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. Its primary mechanism of action is the noncovalent inhibition of DprE1, a crucial enzyme in the mycobacterial cell wall synthesis pathway.

Quantitative Biological Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Species/Strain | Reference |

| DprE1 Inhibition (IC50) | 0.90 µg/mL | M. tuberculosis | [1][2] |

| MIC vs. M. tuberculosis H37Rv | 0.12 µg/mL | M. tuberculosis H37Rv | [1][2] |

| MIC vs. Drug-Resistant Strain | 0.24 µg/mL | Drug-Resistant M. tuberculosis | [1][2] |

| Plasma Exposure (AUC0-∞) | 657 ng·h/mL | In vivo (oral, 50 mg/kg) | [2][3] |

| Max. Plasma Concentration (Cmax) | 486 ng/mL | In vivo (oral, 50 mg/kg) | [2][3] |

| Oral Bioavailability (F) | 7.9% | In vivo | [2][3] |

Mechanism of Action: Inhibition of Arabinogalactan Biosynthesis

DprE1 is a key flavoenzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall.[4][5] Specifically, DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[4][6] DPA serves as the sole donor of arabinofuranosyl residues for the synthesis of arabinan.[7][8] By inhibiting DprE1, this compound effectively blocks the production of DPA, thereby disrupting cell wall synthesis and leading to bacterial cell death.[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

DprE1 Enzyme Inhibition Assay

A common method to determine the IC50 of DprE1 inhibitors is a radio-TLC based assay.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing purified M. tuberculosis DprE1 and DprE2 enzymes, 14C-labeled decaprenylphosphoryl-β-D-ribose (14C-DPR) as the substrate, and the test compound (this compound) at various concentrations.

-

Incubation: Incubate the reaction mixture to allow for the enzymatic conversion of 14C-DPR to decaprenylphosphoryl-β-D-arabinose (DPA).

-

Extraction: Quench the reaction and extract the lipids.

-

TLC Analysis: Spot the extracted lipids onto a thin-layer chromatography (TLC) plate and separate the components.

-

Quantification: Visualize the radiolabeled spots corresponding to DPR and DPA and quantify their intensities.

-

IC50 Determination: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis can be determined using the broth microdilution method.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv or a drug-resistant strain.

-

Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC.

-

Inoculation: Inoculate each well with the prepared bacterial suspension.

-

Incubation: Incubate the plates at 37°C.

-

MIC Reading: After a defined incubation period (typically 7-14 days), determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vivo Efficacy in a Mouse Model of Tuberculosis

The bactericidal activity of this compound can be evaluated in an acute mouse model of tuberculosis.

Methodology:

-

Infection: Infect mice (e.g., BALB/c or C57BL/6) via aerosol with a low dose of M. tuberculosis.

-

Treatment: After a pre-determined period to allow for the establishment of infection, administer this compound orally once daily for a specified duration (e.g., 4 weeks).

-

Bacterial Load Determination: At the end of the treatment period, euthanize the mice, and homogenize the lungs and spleens.

-

CFU Enumeration: Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar plates.

-

Data Analysis: After incubation, count the number of colony-forming units (CFUs) to determine the bacterial load in each organ. Compare the CFU counts in the treated groups to the untreated control group to assess the efficacy of the compound.

References

- 1. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches [ouci.dntb.gov.ua]

- 8. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of DprE1-IN-4: A Novel Antitubercular Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for the development of new antitubercular drugs. DprE1-IN-4 is a potent, orally active, non-covalent inhibitor of this enzyme. This technical guide provides a comprehensive overview of the available data on this compound, including its biological activity and pharmacokinetic profile. Due to the limited availability of public information on the specific discovery and synthesis of this compound, this document also presents a representative workflow for the discovery and synthesis of novel DprE1 inhibitors, drawing from established methodologies in the field.

Introduction to DprE1 as a Drug Target

The cell wall of Mycobacterium tuberculosis is a complex and unique structure essential for the bacterium's survival and pathogenesis. A key component of this cell wall is arabinogalactan. The biosynthesis of arabinogalactan is dependent on the precursor decaprenylphosphoryl-arabinose (DPA). The conversion of decaprenylphosphoryl-ribose (DPR) to DPA is catalyzed by the DprE1/DprE2 enzymatic complex.[1] DprE1, a flavoenzyme, is responsible for the oxidation of DPR to an intermediate, which is then reduced by DprE2 to form DPA.[1]

Inhibition of DprE1 disrupts the synthesis of arabinogalactan, leading to a compromise in the structural integrity of the bacterial cell wall and ultimately resulting in cell lysis and death.[1] The absence of a human homolog for DprE1 makes it an attractive target for selective antimycobacterial therapy with a potentially high therapeutic index.

This compound: A Profile

This compound has been identified as a potent non-covalent inhibitor of DprE1. The following tables summarize the currently available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Target/Strain |

| IC50 | 0.90 µg/mL | DprE1 Enzyme |

| MIC | 0.12 µg/mL | M. tuberculosis H37Rv |

| MIC | 0.24 µg/mL | Drug-resistant M. tuberculosis strain |

| MIC | 0.24 µg/mL | M. tuberculosis clinical isolate 13946a |

| MIC | 0.48 µg/mL | PBTZ169-resistant M. tuberculosis strain |

Data sourced from MedchemExpress product information.[1]

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Route of Administration | Dose | Value |

| AUC0-∞ | Oral | 50 mg/kg | 657 ng·h/mL |

| Cmax | Oral | 50 mg/kg | 486 ng/mL |

| Oral Bioavailability (F) | Oral | 50 mg/kg | 7.9% |

Data sourced from MedchemExpress product information.[1]

Representative Drug Discovery and Synthesis Workflow for DprE1 Inhibitors

While the specific details for this compound are not publicly available, a general workflow for the discovery and synthesis of novel DprE1 inhibitors can be outlined.

Drug Discovery Workflow

The discovery of new DprE1 inhibitors typically follows a structured process from initial screening to lead optimization.

Representative Synthesis Pathway

The synthesis of DprE1 inhibitors often involves multi-step organic synthesis. Below is a representative, hypothetical synthesis scheme for a generic non-covalent DprE1 inhibitor with a core scaffold.

Experimental Protocols (Representative)

The following are representative protocols for key experiments in the evaluation of DprE1 inhibitors. These are generalized and would be adapted for specific compounds.

DprE1 Inhibition Assay (Biochemical)

This assay measures the direct inhibition of the DprE1 enzyme.

-

Reagents and Materials:

-

Purified recombinant DprE1 enzyme

-

DPR (substrate)

-

FAD (cofactor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Detection reagent (e.g., a fluorescent probe that reacts with the product)

-

384-well microplates

-

-

Procedure:

-

Add assay buffer to all wells of a microplate.

-

Add test compounds at various concentrations.

-

Add DprE1 enzyme and FAD to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the substrate, DPR.

-

Incubate for a specific reaction time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence) on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.

-

Reagents and Materials:

-

M. tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Resazurin solution (for viability assessment)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 7-14 days.

-

Add resazurin solution to each well and incubate for another 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.

-

In Vivo Efficacy in a Mouse Model of Tuberculosis

This experiment evaluates the ability of the compound to reduce the bacterial load in an infected animal model.

-

Animal Model:

-

BALB/c or C57BL/6 mice

-

-

Procedure:

-

Infect mice with an aerosolized dose of M. tuberculosis.

-

After a pre-determined period to establish infection (e.g., 4 weeks), begin treatment with the test compound (e.g., this compound) administered orally at a specific dose and frequency.

-

Include a vehicle control group and a positive control group (e.g., treated with a standard anti-TB drug like isoniazid).

-

After the treatment period (e.g., 4 weeks), euthanize the mice.

-

Harvest the lungs and/or spleens, homogenize the tissues, and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFUs) to determine the bacterial load in each organ.

-

Compare the CFU counts between the treated and control groups to assess the efficacy of the test compound.

-

Mechanism of Action: Signaling Pathway

DprE1 inhibitors act by blocking a critical step in the mycobacterial cell wall synthesis pathway.

Conclusion

This compound is a promising new agent in the fight against tuberculosis, demonstrating potent in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, as well as oral bioavailability in animal models. While detailed public information on its discovery and synthesis is currently limited, the established methodologies for identifying and developing DprE1 inhibitors provide a clear framework for its continued development. Further research and publication of detailed studies will be crucial for a complete understanding of the therapeutic potential of this compound.

References

Target Validation of DprE1-IN-4: A Non-Covalent Inhibitor for Tuberculosis Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with new mechanisms of action. One of the most promising new targets for anti-tubercular drug discovery is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall component, arabinogalactan. Its inhibition leads to bacterial cell death, and its absence in humans makes it an attractive target for selective toxicity. This guide focuses on the target validation of a specific non-covalent DprE1 inhibitor, DprE1-IN-4, summarizing its in vitro and in vivo efficacy, and detailing the experimental protocols for its validation.

This compound: A Potent Non-Covalent Inhibitor

This compound is a potent and orally active non-covalent inhibitor of DprE1. Unlike covalent inhibitors that often contain a nitro group and form an irreversible bond with a cysteine residue (Cys387) in the DprE1 active site, non-covalent inhibitors like this compound offer a different modality of interaction, which can be advantageous in terms of specificity and potential for reduced off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency against the DprE1 enzyme and its efficacy against M. tuberculosis.

| Parameter | Value | Description |

| IC50 | 0.90 µg/mL | The half maximal inhibitory concentration against the DprE1 enzyme. |

| M. tuberculosis Strain | MIC (µg/mL) | Description |

| H37Rv | 0.12 | Standard drug-susceptible laboratory strain. |

| Drug-Resistant Strain | 0.24 | A clinical isolate with resistance to other anti-tubercular drugs. |

| 13946a | 0.24 | Clinically isolated strain. |

| 14862b | 0.24 | Clinically isolated strain. |

| PBTZ169-resistant strain | 0.48 | A strain resistant to a covalent DprE1 inhibitor. |

| Parameter | Administration | Dose (mg/kg) | Value | Unit |

| Cmax | Oral | 50 | 486 | ng/mL |

| (AUC)0-∞ | Oral | 50 | 657 | ng·h/mL |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the DprE1 signaling pathway and the general experimental workflow for the validation of DprE1 inhibitors like this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of DprE1 inhibitors are provided below.

DprE1 Enzyme Inhibition Assay (Fluorescence-Based)

This protocol is a representative method for determining the IC50 of DprE1 inhibitors.

Materials:

-

Purified recombinant DprE1 enzyme

-

Farnesyl-phosphoryl-β-D-ribofuranose (FPR) as a substrate

-

Flavin adenine dinucleotide (FAD)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer: 50 mM Glycylglycine (pH 8.0), 200 mM potassium glutamate, 0.002% Brij 35

-

This compound or other test compounds

-

96-well black microplates

-

Plate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

-

Prepare a reaction mixture containing the DprE1 protein, FAD, HRP, and Amplex Red in the assay buffer. The concentration of DprE1 should be optimized to yield a robust signal.

-

Add serial dilutions of this compound (or other test compounds) to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Add the reaction mixture to the wells containing the test compounds.

-

Initiate the reaction by adding the substrate, FPR, to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis (Broth Microdilution)

This protocol is based on the EUCAST reference method for broth microdilution.

Materials:

-

M. tuberculosis strains (e.g., H37Rv, clinical isolates)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

This compound or other test compounds

-

Sterile 96-well U-shaped microtiter plates with lids

-

Inoculum preparation materials (glass beads, sterile water)

-

McFarland standard (0.5)

-

Inverted mirror or plate reader for reading results

Procedure:

-

Prepare serial twofold dilutions of this compound in Middlebrook 7H9 broth in the 96-well plates.

-

Prepare an inoculum of M. tuberculosis by suspending colonies in sterile water with glass beads and vortexing. Adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the inoculum to achieve a final concentration of approximately 10^5 CFU/mL in the wells.

-

Add the prepared inoculum to each well containing the drug dilutions. Include a drug-free growth control and a sterile control.

-

Seal the plates and incubate at 37°C.

-

Read the plates visually using an inverted mirror as soon as the drug-free control shows visible growth (typically 10-21 days).

-

The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol describes a general procedure for assessing the in vivo efficacy of an anti-tubercular compound in an acute mouse model.

Materials:

-

BALB/c or C57BL/6 mice

-

M. tuberculosis H37Rv

-

Aerosol exposure system for infection

-

This compound formulated for oral gavage (e.g., in 1% carboxymethylcellulose and 0.5% Tween 80)

-

Standard anti-TB drugs for control groups (e.g., isoniazid, rifampicin)

-

Materials for euthanasia and organ harvesting

-

Middlebrook 7H11 agar plates for CFU enumeration

Procedure:

-

Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

-

Allow the infection to establish for a set period (e.g., 2-4 weeks).

-

Randomize mice into treatment groups: vehicle control, this compound (at various doses), and a positive control group receiving a standard anti-TB drug regimen.

-

Administer the treatments daily or as per the experimental design (e.g., 5 days a week) via oral gavage for a specified duration (e.g., 4 weeks).

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and spleens.

-

Homogenize the organs in sterile saline.

-

Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colonies to determine the bacterial load (CFU) in the organs.

-

Compare the CFU counts between the treatment groups and the vehicle control to assess the bactericidal or bacteriostatic activity of this compound.

Conclusion

This compound represents a promising non-covalent inhibitor of a key enzyme in M. tuberculosis cell wall biosynthesis. The quantitative data clearly demonstrates its potent in vitro activity against both drug-sensitive and drug-resistant strains, as well as favorable pharmacokinetic properties and significant in vivo efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of this compound and other novel DprE1 inhibitors, which are crucial in the global fight against tuberculosis.

In Vitro Activity of DprE1 Inhibitors Against Mycobacterium tuberculosis H37Rv: A Technical Overview

Disclaimer: This document summarizes the in vitro activity of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibitor PBTZ169 (macozinone) against Mycobacterium tuberculosis H37Rv. Extensive literature searches did not yield specific data for a compound designated "DprE1-IN-4." PBTZ169 is a well-characterized, potent DprE1 inhibitor currently in clinical development and serves as a representative compound for this class of antitubercular agents.

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall.[1] Its absence in humans makes it an attractive and specific target for the development of novel anti-tuberculosis drugs.[2] DprE1 inhibitors are broadly classified into two groups based on their mechanism of action: covalent and non-covalent inhibitors.[2]

PBTZ169 is a potent covalent inhibitor belonging to the benzothiazinone (BTZ) class of compounds.[2][3] It acts as a suicide substrate for DprE1, leading to irreversible inhibition of the enzyme and subsequent bactericidal activity against M. tuberculosis.[1][3] This technical guide provides a detailed overview of the in vitro activity of PBTZ169 against the standard laboratory strain M. tuberculosis H37Rv, including quantitative data, experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Quantitative In Vitro Activity

The in vitro potency of PBTZ169 against M. tuberculosis H37Rv has been determined using various microbiological assays. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the effectiveness of an antimicrobial agent. The data presented below has been compiled from multiple studies.

| Parameter | Value (ng/mL) | Value (mg/L) | Value (nM) | Reference(s) |

| MIC | 0.2 | - | 0.3 | [2][4] |

| MIC | 0.3 | - | - | [5][6][7] |

| MIC99 | ≤0.19 | - | - | [3] |

| MIC50 | - | - | 2.5 | [8] |

| MIC90 | - | ≤0.016 | - | [4] |

Experimental Protocols

The in vitro activity of PBTZ169 against M. tuberculosis H37Rv is typically determined using broth microdilution methods. The following are detailed protocols based on established methodologies.

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound in a liquid medium.

Materials:

-

M. tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

PBTZ169 stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Incubator at 37°C

Procedure:

-

A suspension of M. tuberculosis H37Rv is prepared to a McFarland standard of 0.5.[4]

-

The bacterial suspension is then diluted to a final concentration of 105 CFU/mL in 7H9 broth.[4]

-

Two-fold serial dilutions of PBTZ169 are prepared in the 96-well plates containing 100 µL of 7H9 broth. The final concentrations of PBTZ169 typically range from 0.016 to 32 mg/L.[4]

-

100 µL of the diluted bacterial inoculum is added to each well.[4]

-

The plates are incubated at 37°C for 7 to 10 days.[4]

-

The MIC is defined as the lowest concentration of PBTZ169 that inhibits visible growth of the bacteria.[4]

Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay used to determine the MIC and is a common method for assessing the viability of M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv

-

Middlebrook 7H9 broth with supplements

-

PBTZ169 stock solution

-

Resazurin solution (0.025% wt/vol)

-

Sterile 96-well microtiter plates

-

Incubator at 37°C

Procedure:

-

M. tuberculosis H37Rv is grown to the log phase (OD600 of 0.4 to 0.8) and then diluted.[9]

-

100 µL of the bacterial suspension (approximately 3 x 103 cells) is added to the wells of a 96-well plate.[9]

-

Two-fold serial dilutions of PBTZ169 are made in the wells.

-

The plates are incubated for 6 days at 37°C.[9]

-

After incubation, 10 µL of 0.025% resazurin solution is added to each well.[9]

-

The plates are incubated for an additional 24 hours.

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.

Visualizations

Mechanism of Action of Covalent DprE1 Inhibitors

The following diagram illustrates the mechanism of action of covalent DprE1 inhibitors like PBTZ169.

References

- 1. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to the Pharmacokinetics of DprE1 Inhibitors: A Case Study of BTZ-043

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "DprE1-IN-4." Therefore, this technical guide provides a comprehensive overview of the pharmacokinetics of a well-characterized and clinically relevant DprE1 inhibitor, BTZ-043 , as a representative example for this class of antitubercular agents. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to DprE1 and BTZ-043

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis. It is essential for the formation of arabinogalactan and lipoarabinomannan, two key components of the mycobacterial cell wall. Inhibition of DprE1 leads to disruption of the cell wall integrity and subsequent bacterial cell death, making it a prime target for novel anti-tuberculosis drugs.

BTZ-043 is a potent, first-in-class benzothiazinone that acts as a suicide inhibitor of DprE1. It has demonstrated strong bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis in preclinical and clinical studies. Understanding the pharmacokinetic profile of DprE1 inhibitors like BTZ-043 is crucial for optimizing their therapeutic efficacy and safety.

Mechanism of Action of BTZ-043

BTZ-043 is a prodrug that is activated by the reduced flavin adenine dinucleotide (FADH2) cofactor within the DprE1 active site. The nitro group of BTZ-043 is reduced to a nitroso derivative, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1. This irreversible covalent modification leads to the inactivation of the enzyme.[1][2][3][4]

Pharmacokinetics of BTZ-043

The pharmacokinetic profile of BTZ-043 has been evaluated in various preclinical species and in human clinical trials. A summary of key pharmacokinetic parameters is presented below.

Preclinical Pharmacokinetics

Table 1: Summary of Preclinical Pharmacokinetic Parameters of BTZ-043

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Mouse (BALB/c) | 25 (neat suspension) | Oral | - | - | 243 | - | [5] |

| 25 (ADN formulation) | Oral | - | - | 1956 | - | [5] | |

| 2.5 (ADN formulation) | Intranasal | - | - | - | - | [5] | |

| Guinea Pig | 50 | Oral | 1205 (mean) | 1 | - | - | [6] |

| 400 (multidose) | Oral | 1331 (Day 8) | 1 | - | - | [6] |

ADN: Amorphous Drug Nanoparticles. Data for Cmax, Tmax, and half-life for some mouse studies were not explicitly provided in the summarized source.

Clinical Pharmacokinetics (Phase 1b/2a Trial in Humans)

A first-in-human study of BTZ-043 administered as an oral suspension revealed rapid absorption, metabolism, and elimination.[7]

Table 2: Summary of Human Pharmacokinetic Parameters of BTZ-043 and its Metabolites (Single Ascending Dose)

| Analyte | Dose (mg) | Cmax (µg/L) (Geometric Mean) | Tmax (h) (Median) | AUC0–t (h·µg/L) (Geometric Mean) | Half-life (h) (Geometric Mean) | Reference |

| BTZ-043 | 125 | 100.1 | 1.5 | 227.3 | 1.9 | [7] |

| 250 | 254.1 | 1.5 | 609.1 | 1.8 | [7] | |

| 500 | 832.1 | 1.5 | 1978.8 | 1.8 | [7] | |

| Metabolite M1 | 125 | 124.7 | 7.0 | 2045.2 | 8.4 | [7] |

| 250 | 185.7 | 8.5 | 3215.3 | 9.0 | [7] | |

| 500 | 231.5 | 8.0 | 4426.6 | 8.7 | [7] | |

| Metabolite M2 | 125 | 1637.8 | 1.5 | 6654.6 | 2.8 | [7] |

| 250 | 2883.3 | 1.0 | 13247.9 | 3.7 | [7] | |

| 500 | 5329.1 | 2.0 | 30854.3 | 3.6 | [7] |

Absorption

BTZ-043 is orally bioavailable, and its absorption can be influenced by formulation. Studies in mice have shown that amorphous drug nanoparticle formulations can significantly increase plasma exposure compared to a neat drug suspension.[5] In humans, BTZ-043 is rapidly absorbed, with a median Tmax of 1.5 to 2 hours.[7]

Distribution

Information on the volume of distribution in humans is not extensively detailed in the provided search results. However, preclinical studies in mice indicate that BTZ-043 distributes to the lungs.[5]

Metabolism

BTZ-043 undergoes rapid and extensive metabolism. The two major metabolites identified are M1 (an amino derivative) and M2 (a Meisenheimer complex).[8] M1 is considered inactive, while the activity of M2 is currently unknown.[7] In vitro studies have shown that BTZ-043 has a low potential for interaction with major CYP450 enzymes.[4] Metabolism has been further elucidated through hepatocyte assays and bile duct fistula studies.[4]

Excretion

The excretion pathways for BTZ-043 have been determined, though specific quantitative data on the routes of elimination (e.g., renal vs. fecal) are not detailed in the provided search results.[4]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pharmacokinetic studies. Below are outlines of key experimental methodologies for assessing the pharmacokinetics of DprE1 inhibitors, based on studies with BTZ-043.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical single-dose pharmacokinetic study in mice to evaluate plasma and lung concentrations of BTZ-043.[5][9]

-

Animals: Healthy BALB/c mice are typically used.[5]

-

Formulation and Dosing: BTZ-043 can be administered orally (e.g., 25 mg/kg) as a suspension or an amorphous drug nanoparticle formulation, or intranasally (e.g., 2.5 mg/kg) as an ADN formulation.[5]

-

Sample Collection: Blood and lung tissue samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[7][10]

-

Sample Processing: Blood is centrifuged to separate plasma. Lung tissue is homogenized. Both plasma and homogenized tissue are subjected to protein precipitation (e.g., with acetonitrile) and extraction of the analyte.

-

Bioanalysis: The concentration of BTZ-043 and its metabolites in the processed samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8][10]

-

Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.[7]

In Vitro Hepatocyte Metabolism Assay

This assay is used to determine the metabolic stability of a compound in the presence of liver cells, which contain a full complement of metabolic enzymes.[4][11]

-

Hepatocytes: Cryopreserved human or animal (e.g., rat, mouse) hepatocytes are used.

-

Assay Conditions: Hepatocytes are incubated at a specific density (e.g., 0.5 million cells/mL) with the test compound (e.g., 1 µM BTZ-043) at 37°C.[11]

-

Time Points: Aliquots of the incubation mixture are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]

-

Reaction Termination: The metabolic reaction in the aliquots is stopped by adding a protein precipitating agent like cold acetonitrile.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance (CLint).

DprE1 Enzymatic Assay

This assay is used to determine the inhibitory activity of a compound against the DprE1 enzyme.[12][13][14]

-

Enzyme and Substrate: Recombinant purified DprE1 enzyme is used with its substrate, decaprenylphosphoryl-β-D-ribose (DPR). A radiolabeled version of the substrate (¹⁴C-DPR) is often employed.[12]

-

Reaction Mixture: The reaction typically contains the enzyme, substrate, and necessary cofactors (e.g., FAD, NAD, ATP, MgCl₂) in a suitable buffer.[12]

-

Inhibition Assay: The enzyme is pre-incubated with the inhibitor (e.g., BTZ-043) for a specific duration before the addition of the substrate to initiate the reaction.[12]

-

Reaction Quenching and Analysis: The reaction is stopped, and the products (decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose, DPX, and decaprenylphosphoryl-β-D-arabinofuranose, DPA) are separated from the substrate using thin-layer chromatography (TLC).[12][13]

-

Quantification: The amount of product formed is quantified by detecting the radiolabel, and the inhibitory potency (e.g., IC₅₀) of the compound is determined.

Conclusion

BTZ-043, a representative DprE1 inhibitor, exhibits a pharmacokinetic profile characterized by rapid absorption and extensive metabolism. Its oral bioavailability can be enhanced through advanced formulations. The covalent and irreversible mechanism of action against its target, DprE1, contributes to its potent antimycobacterial activity. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug developers working on this promising class of anti-tuberculosis agents. Further research and clinical development of DprE1 inhibitors are crucial in the global effort to combat tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. pnas.org [pnas.org]

- 13. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of DprE1-IN-4 with the DprE1/DprE2 Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), in complex with its partner DprE2, is a critical enzymatic component in the cell wall biosynthesis pathway of Mycobacterium tuberculosis. This complex catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for arabinogalactan and lipoarabinomannan, which are vital constituents of the mycobacterial cell wall.[1][2][3][4] The essentiality of this pathway for bacterial viability has positioned the DprE1/DprE2 complex as a key target for the development of novel anti-tuberculosis therapeutics.[4] DprE1-IN-4 is a potent, orally active, non-covalent inhibitor of DprE1 that has demonstrated significant bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. This guide provides a comprehensive overview of this compound, its interaction with the DprE1/DprE2 complex, the experimental methodologies used for its characterization, and its potential as a therapeutic agent.

The DprE1/DprE2 Complex: Structure and Function

The DprE1/DprE2 complex is a heterodimer that carries out a two-step epimerization of DPR. DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, first oxidizes DPR to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX). Subsequently, DprE2, an NADH-dependent reductase, reduces DPX to the final product, DPA.[2][3] While crystal structures of DprE1 have been solved, revealing a FAD-binding domain and a substrate-binding domain, a complete structure of the DprE1/DprE2 complex remains to be fully elucidated.[1][5][6] Modeling studies suggest that the two proteins form a stable complex, which may be crucial for efficient substrate channeling and preventing the release of the unstable DPX intermediate.[5][6][7]

This compound: A Non-Covalent Inhibitor

This compound is a potent inhibitor that acts via a non-covalent binding mechanism. Unlike covalent inhibitors, such as the well-studied benzothiazinones (BTZs), which form an irreversible bond with a critical cysteine residue (Cys387) in the active site of DprE1, non-covalent inhibitors like this compound bind reversibly to the enzyme.[8][9][10][11][12] This interaction is thought to occur within the substrate-binding pocket, sterically hindering the binding of the natural substrate, DPR, and thus inhibiting the enzymatic activity of DprE1.[13]

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, highlighting its potent anti-mycobacterial activity and favorable pharmacokinetic profile.

| Parameter | Value | Species/Strain | Reference |

| In Vitro Activity | |||

| DprE1 IC50 | 0.90 µg/mL | M. tuberculosis | MedchemExpress |

| MIC vs. M. tuberculosis H37Rv | 0.12 µg/mL | M. tuberculosis | MedchemExpress |

| MIC vs. Drug-Resistant Strain | 0.24 µg/mL | M. tuberculosis | MedchemExpress |

| MIC vs. PBTZ169-Resistant Strain | 0.48 µg/mL | M. tuberculosis | MedchemExpress |

| In Vivo Pharmacokinetics (Mouse Model) | |||

| Administration Route | Oral | Mouse | MedchemExpress |

| Dose | 50 mg/kg | Mouse | MedchemExpress |

| AUC (0-∞) | 657 ng·h/mL | Mouse | MedchemExpress |

| Cmax | 486 ng/mL | Mouse | MedchemExpress |

Signaling Pathways and Experimental Workflows

DprE1/DprE2 Catalytic Pathway and Inhibition by this compound

Caption: DprE1/DprE2 pathway and its non-covalent inhibition.

Experimental Workflow for Characterization of this compound

Caption: Workflow for this compound characterization.

Experimental Protocols

DprE1 Enzymatic Activity Assay (Representative Protocol)

This protocol is based on a commonly used fluorescence-based assay to measure DprE1 activity.

Materials:

-

Purified DprE1 enzyme

-

This compound or other test compounds

-

FAD (Flavin adenine dinucleotide)

-

Horseradish peroxidase (HRP)

-

Amplex Red

-

Farnesyl-phosphoryl-β-d-ribofuranose (FPR) as a substrate analog

-

Assay buffer (e.g., 50 mM Glycylglycine pH 8.0, 200 mM Potassium Glutamate, 0.002% Brij 35)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing DprE1 protein, FAD, HRP, and Amplex Red in the assay buffer. The concentration of DprE1 should be optimized to obtain a robust signal.

-

Add varying concentrations of this compound to the wells of the 96-well plate. Include a DMSO control (vehicle).

-

Initiate the reaction by adding the substrate (FPR) to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular time intervals. The production of H2O2 by DprE1 is coupled to the HRP-catalyzed conversion of Amplex Red to the fluorescent product, resorufin.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Materials:

-

M. tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

This compound

-

96-well microplates

-

Resazurin solution

Procedure:

-

Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 0.5. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria without inhibitor) and a negative control (broth only).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, add resazurin solution to each well and incubate for another 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Thermal Shift Assay (TSA) for Target Engagement

Materials:

-

Purified DprE1 protein

-

This compound

-

SYPRO Orange dye

-

Real-time PCR instrument

-

PCR plates

Procedure:

-

Prepare a mixture of purified DprE1 protein and SYPRO Orange dye in a suitable buffer.[14][15][16]

-

Add this compound at various concentrations to the wells of a PCR plate. Include a DMSO control.

-

Add the protein-dye mixture to each well.

-

Seal the plate and place it in a real-time PCR instrument.

-

Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and record the fluorescence of SYPRO Orange at each temperature increment.[14][15]

-

The melting temperature (Tm) is the temperature at which the protein unfolds, causing the dye to bind to the exposed hydrophobic regions and fluoresce.

-

A shift in the Tm in the presence of this compound compared to the control indicates direct binding of the compound to the protein.

In Vivo Efficacy in a Mouse Model of Tuberculosis (Representative Protocol)

Materials:

-

BALB/c mice

-

M. tuberculosis H37Rv

-

Aerosol infection chamber

-

This compound formulated for oral administration

-

Standard anti-TB drugs (e.g., isoniazid, rifampicin) for comparison

Procedure:

-

Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection.[17][18][19]

-

After a pre-determined period to allow the infection to establish (e.g., 2-4 weeks), begin treatment with this compound administered orally at a specified dose and frequency.[17][18]

-

Include a vehicle control group and a positive control group treated with a standard anti-TB drug regimen.

-

At various time points during and after treatment, euthanize cohorts of mice.

-

Homogenize the lungs and spleens of the euthanized mice and plate serial dilutions on Middlebrook 7H11 agar plates to determine the bacterial load (colony-forming units, CFU).

-

Evaluate the efficacy of this compound by comparing the reduction in bacterial load in the treated groups to the control groups.

Conclusion

This compound represents a promising non-covalent inhibitor of the essential mycobacterial enzyme DprE1. Its potent in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, coupled with its favorable in vivo pharmacokinetic profile, underscores its potential as a lead compound for the development of new anti-tuberculosis drugs. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel DprE1 inhibitors. Further studies to elucidate the precise binding mode of this compound within the DprE1/DprE2 complex through co-crystallography and advanced molecular modeling will be invaluable for structure-based drug design and the optimization of this promising class of anti-tubercular agents.

References

- 1. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GtR [gtr.ukri.org]

- 3. pnas.org [pnas.org]

- 4. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Structure, Dynamics, and Interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 Examined by Molecular Modeling, Simulation, and Electrostatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure, dynamics, and interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 examined by molecular modeling, simulation, and electrostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Noncovalent inhibitors of DprE1 for tuberculosis treatment: design, synthesis, characterization, in vitro and in silico studies of 4-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In silico guided design of non-covalent inhibitors of DprE1: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. static.igem.wiki [static.igem.wiki]

- 15. pubcompare.ai [pubcompare.ai]

- 16. eubopen.org [eubopen.org]

- 17. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for DprE1 Inhibitors in In Vivo Mouse Models of Tuberculosis

Disclaimer: The following application notes and protocols are based on published data for various DprE1 inhibitors. Specific details for a compound designated "DprE1-IN-4" are not available in the public domain. Researchers should adapt these guidelines based on the specific properties of their test compound.

Introduction

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinans, which are essential components of the mycobacterial cell wall.[1][2][3][4][5] Inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial cell death.[1][2] This mechanism makes DprE1 a promising target for novel anti-tuberculosis drugs, especially in the face of rising multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[2] Several DprE1 inhibitors, such as BTZ-043, PBTZ169, TBA-7371, and OPC-167832, have shown significant efficacy in preclinical in vivo mouse models of tuberculosis.[1][6][7]

These notes provide a comprehensive overview of the application of DprE1 inhibitors in in vivo mouse models of tuberculosis, including dosage, administration, and efficacy assessment protocols.

Mechanism of Action of DprE1 Inhibitors

DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenyl-phospho-arabinose (DPA).[8] DPA is the arabinosyl donor for the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall.[8] DprE1 inhibitors block this pathway, leading to the cessation of cell wall synthesis and subsequent bactericidal effects.[2]

Many covalent DprE1 inhibitors contain a nitro group which, upon reduction by the FAD cofactor within the enzyme, forms a reactive nitroso species that covalently binds to a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition.[8][9] Non-covalent inhibitors also bind to the active site and disrupt enzyme function.[1]

Signaling Pathway Diagram

Caption: DprE1 pathway and the inhibitory action of DprE1 inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data for representative DprE1 inhibitors from preclinical studies.

Table 1: In Vitro Activity of DprE1 Inhibitors against M. tuberculosis

| Compound | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| BTZ-043 | 0.008[10] |

| PBTZ169 | <0.008 |

| TBA-7371 | >0.008 |

| OPC-167832 | <0.008 |

| Pyrimidine Derivative | 0.6 - 1.7 µM |

| Thiophene-benzenesulfonamide | 0.023 |

Table 2: In Vivo Efficacy of DprE1 Inhibitors in Mouse Models of Tuberculosis

| Compound | Mouse Model | Dosage | Duration | Efficacy (Log10 CFU Reduction) | Reference |

| BTZ-043 | C3HeB/FeJ | 100 mg/kg, daily | 2 months | Significant reduction in lung and spleen bacterial burdens | [7][11] |

| Pyrimidine Derivative | Acute model | 30 mg/kg | Not specified | 2.1 in lung, 1.3 in spleen | [9] |

| TBA-7371 | C3HeB/FeJ | Not specified | 2 months | Significant efficacy | [6] |

| PBTZ169 | C3HeB/FeJ | Not specified | 2 months | Significant efficacy | [6] |